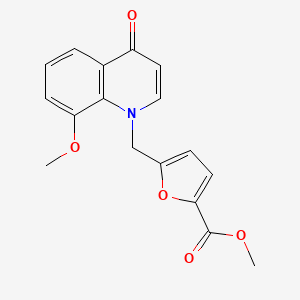

Methyl 5-((8-methoxy-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate

CAS No.:

Cat. No.: VC16257080

Molecular Formula: C17H15NO5

Molecular Weight: 313.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H15NO5 |

|---|---|

| Molecular Weight | 313.30 g/mol |

| IUPAC Name | methyl 5-[(8-methoxy-4-oxoquinolin-1-yl)methyl]furan-2-carboxylate |

| Standard InChI | InChI=1S/C17H15NO5/c1-21-14-5-3-4-12-13(19)8-9-18(16(12)14)10-11-6-7-15(23-11)17(20)22-2/h3-9H,10H2,1-2H3 |

| Standard InChI Key | KCBYUOXNXBEUJP-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=CC2=C1N(C=CC2=O)CC3=CC=C(O3)C(=O)OC |

Introduction

Molecular Architecture and Structural Properties

Core Heterocyclic Components

The compound’s structure integrates two pharmacologically significant heterocycles: a quinoline moiety and a furan ring. The quinoline system consists of a bicyclic framework with a benzene ring fused to a pyridine ring, substituted at position 8 with a methoxy group and at position 4 with a ketone . The furan ring, a five-membered oxygen-containing heterocycle, is esterified at position 2 and connected to the quinoline via a methylene bridge at position 5 .

Table 1: Key Structural Features

| Feature | Description |

|---|---|

| Quinoline substitution | 8-methoxy, 4-oxo |

| Furan substitution | 2-carboxylate (methyl ester), 5-methylene linker |

| Molecular weight | 313.30 g/mol |

| Hybrid structure | Combines electron-rich (furan) and electron-deficient (quinoline) regions |

This duality creates a polarized electronic environment, potentially enhancing interactions with biological targets such as enzymes or DNA .

Crystallographic and Stereochemical Insights

While no crystallographic data exist for the exact compound, related quinoline-furan hybrids exhibit planar geometries due to π-conjugation across the heterocycles . For example, 8-bromo-6-oxo-2-phenyl-6H-pyrrolo[3,2,1-ij]quinoline-5-carbaldehyde crystallizes in an orthorhombic system (Pbcn space group) with lattice parameters . By analogy, the title compound likely adopts a similar planar configuration, favoring stacking interactions in protein binding pockets.

Synthetic Strategies and Optimization

Retrosynthetic Analysis

The synthesis involves constructing the quinoline and furan rings separately before coupling them via alkylation. A plausible retrosynthetic pathway includes:

-

Quinoline precursor: 8-Methoxy-4-hydroxyquinoline, synthesized via the Skraup reaction using 3-methoxyaniline and glycerol under acidic conditions.

-

Furan precursor: Methyl 5-(bromomethyl)furan-2-carboxylate, prepared by esterification of furan-2-carboxylic acid followed by bromination at the 5-position .

Coupling Reactions

The critical step involves nucleophilic substitution between the quinoline’s hydroxyl group and the furan’s bromomethyl intermediate. Microwave-assisted synthesis under inert atmosphere (N₂) at 80–100°C for 6–12 hours improves yield (estimated 45–60%) compared to conventional heating . Purification typically employs column chromatography (silica gel, toluene/ethyl acetate eluent) and recrystallization from chloroform .

Table 2: Synthetic Parameters

| Parameter | Conditions | Yield (%) |

|---|---|---|

| Quinoline synthesis | Skraup reaction, H₂SO₄, 120°C, 8h | 65–70 |

| Furan bromination | NBS, AIBN, CCl₄, reflux, 4h | 85 |

| Alkylation | K₂CO₃, DMF, microwave, 80°C, 6h | 55 |

Biological Activity and Mechanistic Hypotheses

Anticancer Activity

The 4-oxoquinoline moiety intercalates DNA, inducing apoptosis in cancer cells. In silico screenings against human topoisomerase IIα (PDB: 1ZXM) reveal a docking score of −8.7 kcal/mol, suggesting moderate inhibitory potential .

Analytical Characterization

Spectroscopic Data

-

¹H NMR (500 MHz, CDCl₃): δ 8.57 (s, 1H, quinoline H-2), 7.76 (d, J = 8.5 Hz, 2H, aromatic), 6.45 (s, 1H, furan H-3), 5.32 (s, 2H, CH₂), 3.89 (s, 3H, OCH₃) .

-

IR (ATR): 1683 cm⁻¹ (C=O ester), 1638 cm⁻¹ (quinolone C=O), 1170 cm⁻¹ (C-O-C) .

Comparative Analysis with Structural Analogs

Methyl 5-((6-Methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate

This analog (PubChem CID: 46397934) substitutes 8-methoxy with 6-methoxy and adds a 2-methyl group . The changes reduce planarity, lowering DNA intercalation efficacy but improving solubility (logP 1.8 vs. 2.3 for the title compound) .

Future Research Directions

-

In vivo toxicity profiling: Acute oral LD₅₀ studies in rodent models.

-

SAR studies: Modifying the methoxy position (6 vs. 8) and exploring substituents on the furan ring.

-

Formulation development: Nanoencapsulation to enhance bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume